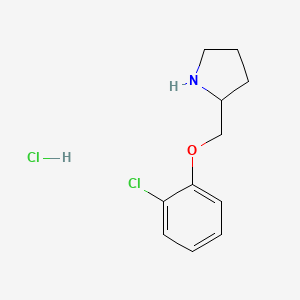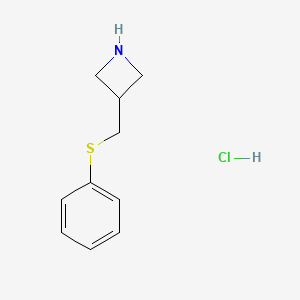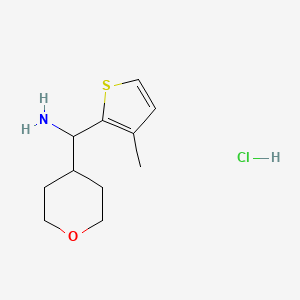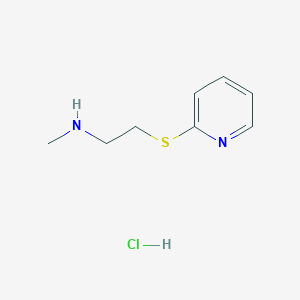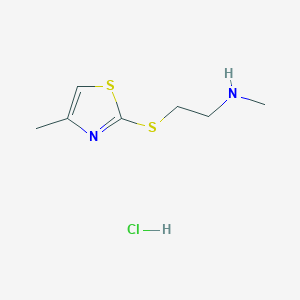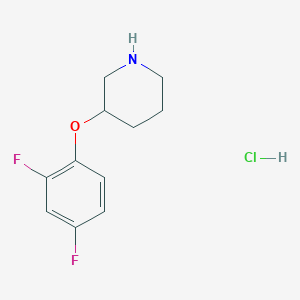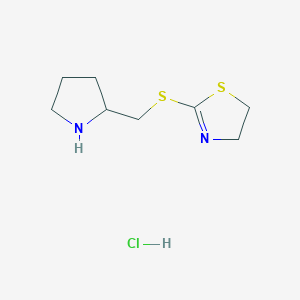
3-(Cycloheptylmethyl)piperidine hydrochloride
Overview
Description
3-(Cycloheptylmethyl)piperidine hydrochloride is a chemical compound used in scientific research. It has a molecular formula of C13H26ClN and is used in diverse applications, aiding in the study of neurotransmission, drug development, and chemical synthesis.
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Molecular Structure Analysis
The molecular formula of this compound is C13H26ClN . The average mass is 231.805 Da and the mono-isotopic mass is 231.175385 Da .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H26ClN . The average mass is 231.805 Da and the mono-isotopic mass is 231.175385 Da .Scientific Research Applications
Novel Cytotoxic and Anticancer Agents
A study on the synthesis of a series of compounds related to piperidines revealed a novel class of cytotoxic and anticancer agents. These compounds demonstrated significant cytotoxicity toward murine and human tumor cells, with certain structures exhibiting promising in vivo activity against colon cancers. This research underscores the potential of piperidine derivatives in developing new anticancer treatments (Dimmock et al., 1998).
Molecular and Crystal Structure Analysis
Another study focused on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to 3-(Cycloheptylmethyl)piperidine hydrochloride. Through single crystal X-ray diffraction and other analytical methods, the study provided detailed insights into the conformation and bonding interactions within the piperidine ring, enhancing our understanding of the structural properties of piperidine derivatives (Szafran et al., 2007).
Synthetic Applications
Research into cyclopropanone equivalents derived from 3-chloropropionic acid, utilizing piperidino derivatives, showcases the utility of these compounds in synthetic chemistry. These derivatives have been employed in the formation of various heterocycles, demonstrating the versatility of piperidine-based compounds in synthetic applications (Wasserman et al., 1989).
Metabolic Activity Studies
A study on the metabolic activity of a specific piperidine derivative in obese rats illustrated the compound's influence on food intake and weight gain, indicating the potential of piperidine derivatives in studying and potentially treating metabolic disorders (Massicot et al., 1985).
Mechanism of Action
Target of action
Piperidine derivatives are often involved in interactions with various receptors in the body. For example, some piperidine derivatives are known to interact with muscarinic receptors .
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some piperidine derivatives act as antagonists at their target receptors, meaning they block the action of other molecules .
Biochemical pathways
Piperidine derivatives can influence a variety of biochemical pathways. For example, some piperidine derivatives have been found to have anticancer properties, potentially influencing pathways involved in cell proliferation and apoptosis .
Result of action
The results of the action of piperidine derivatives can include a wide range of physiological effects. For example, some piperidine derivatives have been found to have therapeutic potential against various types of cancers .
Safety and Hazards
While specific safety data for 3-(Cycloheptylmethyl)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For instance, Piperidine, a similar compound, is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
3-(cycloheptylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLMQROMKERKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




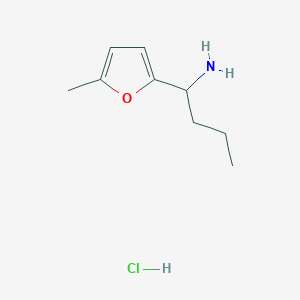
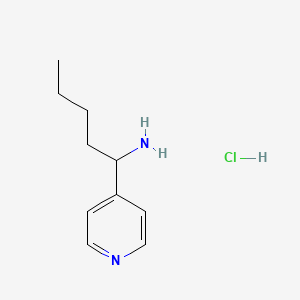
![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)
